molecular formula H2S2 B1208498 Disulfane CAS No. 13465-07-1

Disulfane

Cat. No.: B1208498
CAS No.: 13465-07-1
M. Wt: 66.15 g/mol
InChI Key: BWGNESOTFCXPMA-UHFFFAOYSA-N
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Description

Disulfane, also known as hydrogen disulfide, is a chemical compound with the formula H₂S₂. It is a member of the sulfur hydride family and is characterized by the presence of a sulfur-sulfur single bond. This compound is a colorless gas with a distinct odor and is known for its reactivity and instability under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfane can be synthesized through several methods. One common approach involves the reaction of hydrogen sulfide (H₂S) with elemental sulfur (S₈) under controlled conditions. This reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the formation of the sulfur-sulfur bond.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the processing of sulfur-containing compounds. The production process involves the careful control of reaction conditions to ensure the safe handling and storage of this compound, given its reactive nature.

Chemical Reactions Analysis

Types of Reactions: Disulfane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfur dioxide (SO₂) and water (H₂O) in the presence of oxygen.

    Reduction: It can be reduced to hydrogen sulfide (H₂S) under reducing conditions.

    Substitution: this compound can participate in substitution reactions where one or both hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂)

    Reducing Agents: Hydrogen gas (H₂), metal hydrides

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed:

    Oxidation: Sulfur dioxide (SO₂), water (H₂O)

    Reduction: Hydrogen sulfide (H₂S)

    Substitution: Various organosulfur compounds

Scientific Research Applications

Disulfane has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of sulfur-containing compounds and as a precursor for the formation of polysulfides.

    Biology: Studied for its potential role in biological systems, particularly in the context of sulfur metabolism and signaling.

    Medicine: Investigated for its potential therapeutic applications, including its role as a hydrogen sulfide donor in pharmacological studies.

    Industry: Utilized in the production of sulfur-based chemicals and materials.

Mechanism of Action

The mechanism of action of disulfane involves its ability to donate sulfur atoms and participate in redox reactions. In biological systems, this compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can modulate protein function and signaling pathways, making this compound a potential regulator of cellular processes.

Comparison with Similar Compounds

    Hydrogen Sulfide (H₂S): A simpler sulfur hydride with one sulfur atom.

    Polysulfides (H₂Sₓ): Compounds containing multiple sulfur atoms in a chain.

    Disulfides (R-S-S-R): Organic compounds with a sulfur-sulfur bond between two alkyl or aryl groups.

Uniqueness of Disulfane: this compound is unique due to its specific sulfur-sulfur single bond and its ability to act as a sulfur donor in various chemical and biological reactions. Its reactivity and instability also distinguish it from other sulfur-containing compounds, making it a valuable reagent in synthetic chemistry and a subject of interest in scientific research.

Properties

InChI

InChI=1S/H2S2/c1-2/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGNESOTFCXPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7783-06-4 (Parent)
Record name Hydrogen sulfide (H2S2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10158844
Record name Hydrogen sulfide (H2S2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-07-1
Record name Hydrogen disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13465-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogen sulfide (H2S2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogen sulfide (H2S2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfane

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